molecular formula C20H28N4O2 B2629879 N-[3-(4-ethylpiperazin-1-yl)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 862813-68-1

N-[3-(4-ethylpiperazin-1-yl)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2629879
CAS No.: 862813-68-1
M. Wt: 356.47
InChI Key: AINJVAXUCVNVMP-UHFFFAOYSA-N
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Description

N-[3-(4-ethylpiperazin-1-yl)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that features an indole nucleus, a piperazine ring, and an acetamide group. The indole nucleus is a significant structural motif in many biologically active compounds, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-ethylpiperazin-1-yl)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves a multi-step process:

    Formation of the Indole Derivative: The indole nucleus can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions. For example, 4-ethylpiperazine can be reacted with a suitable halogenated precursor.

    Formation of the Acetamide Group: The final step involves the formation of the acetamide group through a condensation reaction between the indole derivative and an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nucleus, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide, potentially converting it to an amine.

    Substitution: Electrophilic substitution reactions are common at the indole nucleus due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitro groups (NO₂) are used under acidic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-[3-(4-ethylpiperazin-1-yl)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3-(4-ethylpiperazin-1-yl)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with various molecular targets:

    Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with similar biological activities.

    N-(3-(4-ethylpiperazin-1-yl)propyl)-2-(1H-indol-3-yl)-2-oxoacetamide: A closely related compound with slight structural variations.

Uniqueness

N-[3-(4-ethylpiperazin-1-yl)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is unique due to its specific combination of the indole nucleus, piperazine ring, and acetamide group, which confer distinct biological and chemical properties.

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[3-(4-ethylpiperazin-1-yl)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2/c1-3-23-11-13-24(14-12-23)10-6-9-21-20(26)19(25)18-15(2)22-17-8-5-4-7-16(17)18/h4-5,7-8,22H,3,6,9-14H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINJVAXUCVNVMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCNC(=O)C(=O)C2=C(NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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